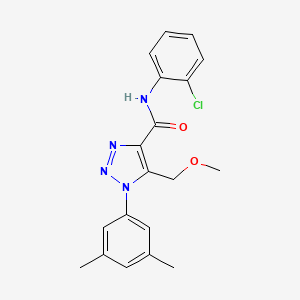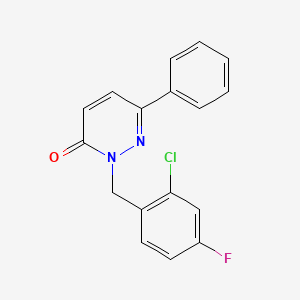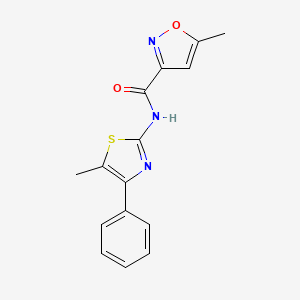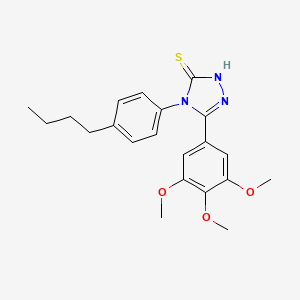![molecular formula C17H13N3OS B4688817 2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4688817.png)
2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Descripción general
Descripción
2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole moiety fused with a thieno[2,3-b]pyridine ring system. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions starting from commercially available anilines. One common method includes the palladium-catalyzed intramolecular oxidative coupling of functionalized anilines . This process involves the use of electron-withdrawing and electron-donating groups to achieve the desired functionalization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the indole and thieno[2,3-b]pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its pharmacological potential is being explored for the development of new therapeutic agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied, but common targets include enzymes, receptors, and DNA.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1H-indole-3-carboxylate derivatives: These compounds share the indole core and exhibit similar biological activities.
Thieno[2,3-b]indoles: These compounds have a similar fused ring system and are known for their antifungal, antitumor, and antibiotic activities.
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure, known for its role as a plant hormone.
Uniqueness
2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of an indole moiety with a thieno[2,3-b]pyridine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-(2-methyl-1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-9-13(10-5-2-3-7-12(10)20-9)15(21)16-14(18)11-6-4-8-19-17(11)22-16/h2-8,20H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDMSAUEJXOTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=C(C4=C(S3)N=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B4688739.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4688745.png)
![3-(4-chlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4688750.png)
![N-(3-{N-[(4-isopropylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4688754.png)


![methyl 3-({[(2-ethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4688778.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4688811.png)
![2-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4688824.png)


![(E)-3-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]prop-2-enoic acid](/img/structure/B4688840.png)
